6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine
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Overview
Description
6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 3rd position on the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical and chemical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine can be achieved through several methodsFor instance, the compound can be synthesized by reacting 2-methyl-3-(trifluoromethyl)pyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate reaction conditions .
Another method involves the use of trifluoromethyl-containing building blocks. In this approach, a trifluoromethyl group is introduced into the pyridine ring through a series of reactions, including halogenation and subsequent fluorination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the direct fluorination of 2-methyl-3-(trifluoromethyl)pyridine using elemental fluorine or other fluorinating agents. This process is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridine derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI), elemental fluorine.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dihydropyridine derivatives.
Coupling Products: Biaryl compounds and other coupled products.
Scientific Research Applications
6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Uniqueness
6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine, methyl, and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct physical and chemical properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets .
Properties
Molecular Formula |
C7H5F4N |
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Molecular Weight |
179.11 g/mol |
IUPAC Name |
6-fluoro-2-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F4N/c1-4-5(7(9,10)11)2-3-6(8)12-4/h2-3H,1H3 |
InChI Key |
WBSASTPQLCXKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)F)C(F)(F)F |
Origin of Product |
United States |
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